1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2-methoxyphenyl substituent at position 1 and a methyl group at position 5 of the pyrazole ring. The carboxylic acid moiety enhances hydrogen-bonding capacity, influencing solubility and molecular interactions in biological systems. This compound’s structural uniqueness lies in the ortho-methoxy substitution on the phenyl ring, which may sterically and electronically differentiate it from analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-9(12(15)16)7-13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZVLXYXEQMPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction conditions may vary depending on the specific starting materials and desired yield.
For industrial production, the synthesis may involve multi-step processes starting from readily available raw materials. The key steps include the formation of the pyrazole ring followed by functional group modifications to introduce the methoxyphenyl and carboxylic acid groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly employed.
Esterification: The carboxylic acid group can undergo esterification to form esters. This reaction is typically carried out using alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Development
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential in developing anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact with specific biological targets, making it a valuable intermediate in synthesizing novel therapeutic agents.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The findings suggest that modifications to the pyrazole structure can enhance potency and selectivity against inflammation-related pathways .
Agricultural Chemistry
Herbicides and Fungicides
The compound has shown effectiveness in agricultural applications, particularly in the development of new herbicides and fungicides. Its ability to inhibit key enzymes in target plants and pathogens makes it a candidate for sustainable agricultural practices.
Case Study:
Research has indicated that formulations containing this compound demonstrated significant herbicidal activity against common weeds while exhibiting low toxicity to non-target species. This highlights its potential as an environmentally friendly agrochemical.
Material Science
Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like thermal stability and chemical resistance.
Case Study:
A recent investigation into polymer blends incorporating this compound revealed enhanced mechanical properties and thermal stability compared to conventional materials. The results indicate that integrating this pyrazole derivative can lead to innovative applications in protective coatings and composite materials .
Biochemical Research
Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical assays aimed at studying enzyme activities and metabolic pathways. Its selective reactivity allows researchers to investigate the mechanisms underlying various biological processes.
Case Study:
In a biochemical assay, this compound was used to evaluate its inhibitory effects on specific enzymes involved in metabolic disorders. The results provided insights into its potential role as a lead compound for further drug development targeting metabolic diseases .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Significant inhibition of cyclooxygenases |
| Agricultural Chemistry | Herbicides, fungicides | Effective against weeds with low toxicity |
| Material Science | Polymers, coatings | Enhanced mechanical properties |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, some derivatives may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives:
*Molecular weight calculated based on structural similarity to the 4-methoxy isomer .
Key Observations:
- Substituent Position Effects: The 4-methoxy isomer exhibits a higher melting point (212–213°C) than the diphenyl analog (136°C) , likely due to increased crystallinity from para-substitution.
- Electron Effects : Chlorine substitution (electron-withdrawing) in the 4-chlorophenyl analog increases molecular weight and may enhance acidity compared to methoxy (electron-donating) derivatives.
- Solubility : The sulfone-containing derivative is predicted to have higher aqueous solubility due to the polar sulfolane group, whereas diphenyl analogs are less polar.
Biological Activity
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential clinical applications.
- Chemical Formula : C12H12N2O3
- CAS Number : 479077-33-3
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown significant antiproliferative effects in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |
| HepG2 (Liver) | 12.50 | Cell cycle arrest |
| NCI-H460 (Lung) | 42.30 | Inhibition of proliferation |
The compound exhibits selective toxicity against cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.
| Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced edema | Significant reduction | |
| Acetic acid-induced permeability | Comparable to indomethacin |
These findings suggest that the compound may be useful in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. This compound showed activity against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate activity | |
| S. aureus | Significant activity | |
| Pseudomonas aeruginosa | Effective inhibition |
This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Study on Anticancer Effects : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects, particularly in breast and liver cancer cells .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of pyrazole compounds, demonstrating that they could effectively inhibit inflammatory mediators in vitro and in vivo models .
- Antimicrobial Evaluation : Research on antimicrobial activities revealed that certain pyrazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via a two-step process:
- Cyclocondensation : React ethyl acetoacetate with substituted hydrazines (e.g., 2-methoxyphenylhydrazine) and a carbonyl-activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ester intermediate .
- Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) converts the ester to the carboxylic acid. Optimization involves adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 hydrazine:ethyl acetoacetate) to maximize yield .
Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C=O bond length ~1.21 Å, pyrazole ring torsion angles <5°) .
- FTIR : Identifies key functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.8 ppm) and pyrazole methyl groups as a triplet (δ 2.3–2.5 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~δ 165 ppm .
Q. How does the 2-methoxyphenyl substituent influence reactivity in derivatization reactions?
The electron-donating methoxy group enhances electrophilic substitution at the para position of the phenyl ring. For example:
- Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (H₂SO₄) to form esters.
- Amidation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated activation (e.g., EDC/HOBt) yields amide derivatives .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and stability?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
- Charge distribution : Negative charge localization on the carboxylic oxygen (-0.75 e) and pyrazole nitrogen (-0.32 e), guiding electrophilic attack sites .
- Thermodynamic stability : Gibbs free energy of formation (ΔG) ≈ -450 kJ/mol, confirming synthetic feasibility .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives?
- Control experiments : Compare in vitro (e.g., COX-2 inhibition) and in vivo (e.g., murine inflammation models) results to isolate pharmacokinetic variables .
- Structural analogs : Test derivatives with substituent variations (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl) to identify structure-activity relationships (SAR) .
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Competing pathways during cyclocondensation may yield regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
